molecular formula C13H12FN5O3S B2889643 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 2034597-64-1

3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2889643
CAS No.: 2034597-64-1
M. Wt: 337.33
InChI Key: ANTYJFFIOJDWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-a]pyrazine core. Key structural attributes include:

  • 3-((4-methyl-3-fluorobenzenesulfonamido)methyl) substituent: Introduces lipophilic and electron-withdrawing properties via the fluorine atom and methyl group.
  • Sulfonamide linkage: Common in bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, antimalarial targets) .

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., triazolopyrazine sulfonamides) demonstrate antimalarial, antibacterial, and kinase inhibitory activities .

Properties

IUPAC Name

3-fluoro-4-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O3S/c1-8-2-3-9(6-10(8)14)23(21,22)16-7-11-17-18-12-13(20)15-4-5-19(11)12/h2-6,16H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTYJFFIOJDWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Biological Activity (Inferred/Reported) References
Target Compound [1,2,4]triazolo[4,3-a]pyrazine 8-hydroxy, 3-((4-methyl-3-fluorobenzenesulfonamido)methyl) Potential enzyme inhibition -
8a (N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide) [1,2,4]triazolo[4,3-a]pyridine 8-sulfonamide with 3-chlorobenzyl, 3,5-difluorophenyl Antimalarial (IC₅₀: Not specified)
8c (N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide) [1,2,4]triazolo[4,3-a]pyridine 8-sulfonamide with 3,5-dimethylphenyl, 4-methoxybenzyl, 3-methyl Not reported
8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine [1,2,4]triazolo[4,3-a]pyrazine 8-(2-fluoro-4-nitrophenoxy) Intermediate for further functionalization
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide [1,2,4]triazolo[4,3-a]pyridine 8-oxadiazole, 3-(trifluoromethyl)benzenesulfonamide Enhanced metabolic stability
Key Observations:

Core Flexibility: The target compound’s pyrazine core (vs. pyridine in analogs) may alter electronic properties and binding affinity due to nitrogen positioning . 8-Hydroxy vs. 8-Substituted Groups: The hydroxy group in the target compound contrasts with nitrophenoxy () or oxadiazole () substituents, impacting solubility and hydrogen-bonding capacity .

Sulfonamide Variations :

  • Fluorine and trifluoromethyl groups (e.g., ) increase lipophilicity and resistance to oxidative metabolism .
  • Bulky substituents (e.g., 3,5-dimethylphenyl in 8c) may sterically hinder target interactions compared to the target’s compact 4-methylbenzenesulfonamide .

Tautomerism and Stability: Triazole derivatives (e.g., ) exhibit thione-thiol tautomerism, but the target’s hydroxy group precludes this, favoring a stable enol form .

Pharmacological Implications (Inferred)

  • Antimalarial Potential: Triazolopyrazine sulfonamides () inhibit Plasmodium enzymes (e.g., dihydroorotate dehydrogenase), suggesting similar mechanisms for the target compound .
  • CNS Activity : Fluorine and lipophilic groups (e.g., flualprazolam in ) enhance blood-brain barrier penetration, but the target’s hydroxy group may limit this .

Biological Activity

The compound 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H19N5O4SC_{17}H_{19}N_5O_4S and molecular weight of approximately 389.43 g/mol. Its structure includes a triazole moiety which is known to enhance biological activity in various compounds.

Synthesis

The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent modifications to introduce the sulfonamide group. The synthetic pathway typically employs methods such as aromatic nucleophilic substitution and coupling reactions with appropriate precursors.

Antitumor Activity

Recent studies have indicated that compounds containing triazole structures exhibit significant antitumor properties. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation. In a related study, fluoro-substituted compounds demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cancer cell lines such as A549 (non-small cell lung cancer) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding cholinesterase inhibition. Compounds with similar structures have been shown to selectively inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

Case Studies

StudyFindings
Cytotoxicity Assessment A study evaluated the cytotoxic effects of various derivatives on A549 cells, revealing that certain derivatives exhibited IC50 values as low as 5.9 μM .
Cholinesterase Inhibition Research on related benzamide derivatives showed significant inhibition of AChE with selectivity over butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease .

The proposed mechanism for the biological activity of this compound may involve:

  • Inhibition of key enzymes : By mimicking substrate structures, it binds to active sites on enzymes like AChE.
  • Interference with cellular signaling pathways : The triazole moiety may interact with specific receptors or proteins involved in tumor growth.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, including heterocyclization and fluoroacylation. Key steps include:

  • Heterocyclization : Refluxing intermediates (e.g., diethyl oxalate in THF) to form the triazolo-pyrazine core .
  • Fluoroacylation : Using trifluoroethyl acetate in dioxane under controlled temperatures (40–60°C) to introduce fluorine .
  • Sulfonamide coupling : Reacting with sulfonyl hydrazides in polar aprotic solvents like DMF at room temperature . Yield optimization requires precise control of solvent choice, temperature, and reaction time. For example, THF enhances cyclization efficiency, while dioxane minimizes side reactions during fluorination .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine at C-3, methyl at C-4) and confirm sulfonamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching C₁₅H₁₃F₄N₅O₃S) .
  • Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., S=O stretching at ~1350 cm⁻¹ for sulfonamide) .

Q. How does the fluorine substitution influence the compound’s physicochemical properties?

Fluorine enhances lipophilicity (logP ~2.8) and metabolic stability by reducing cytochrome P450 oxidation. It also strengthens hydrogen bonding with biological targets (e.g., enzymes), improving binding affinity . Computational models (e.g., DFT calculations) show fluorine’s electronegativity increases dipole moments, affecting solubility in polar solvents like DMSO .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-protected containers. Stability studies indicate degradation <5% over 6 months under these conditions. Avoid aqueous buffers (pH <5 or >9) to prevent sulfonamide hydrolysis .

Q. Which in vitro assays are suitable for preliminary biological screening?

  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2) to assess viability at 10–100 µM concentrations .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., falcipain-2 for antimalarial activity). Focus on fluorine’s role in forming halogen bonds with catalytic cysteine residues .
  • QSAR models : Train models on triazolo-sulfonamide derivatives to correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Confirm enzyme inhibition via both fluorometric and calorimetric (ITC) methods to rule out assay-specific artifacts .
  • Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity (e.g., hydroxylation at C-8 reducing potency) .
  • Structural analogs : Compare activity of des-fluoro and methyl-substituted analogs to isolate fluorine’s contribution .

Q. How is the sulfonamide moiety leveraged in target engagement studies?

  • Photoaffinity labeling : Incorporate a diazirine tag at the sulfonamide nitrogen to crosslink with proximal amino acids in target enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate covalent vs. non-covalent interactions .

Q. What synthetic routes minimize byproducts during triazolo-pyrazine core formation?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, lowering epimerization risks .
  • Flow chemistry : Continuous processing improves yield (≥85%) by maintaining precise temperature control during cyclization .
  • Catalytic systems : Use Pd/Cu catalysts for regioselective C–H functionalization, avoiding competing pathways .

Q. How do structural modifications impact pharmacokinetic properties?

  • LogD optimization : Introduce polar groups (e.g., hydroxyl at C-8) to balance membrane permeability and solubility .
  • Prodrug approaches : Acetylate the hydroxy group to enhance oral bioavailability, with enzymatic cleavage in vivo .
  • Plasma protein binding : Surface plasmon resonance (SPR) reveals ~90% binding to albumin, necessitating dose adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.